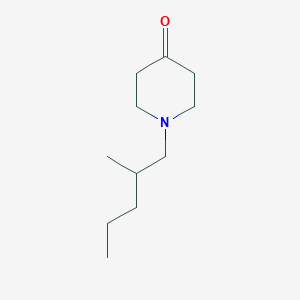

1-(2-Methylpentyl)piperidin-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-methylpentyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-3-4-10(2)9-12-7-5-11(13)6-8-12/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUVZKUOTCMFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methylpentyl Piperidin 4 One and Its Precursors

Classical and Established Synthetic Routes to the Piperidinone Core

Adaptations of the Dieckmann Condensation for Piperidinone Formation

The Dieckmann condensation is a well-established intramolecular reaction of a diester with a base to yield a β-keto ester, which upon hydrolysis and decarboxylation, can form a cyclic ketone. organic-chemistry.org This method is frequently employed for the synthesis of 4-piperidones. The general approach involves the condensation of a primary amine with two equivalents of an acrylate (B77674) ester, such as methyl or ethyl acrylate, to form a diester. researchgate.nettandfonline.com This resulting aminodicarboxylate ester then undergoes an intramolecular Dieckmann cyclization. researchgate.net

For the synthesis of a 1-substituted-4-piperidone, the primary amine used is the corresponding substituted amine. Following the cyclization, the resulting β-keto ester is subjected to hydrolysis and decarboxylation to yield the final 4-piperidone (B1582916). researchgate.netdtic.mil The reaction is typically performed using a sodium alkoxide base in an alcoholic solvent. organic-chemistry.org Careful control of reaction conditions is often necessary to prevent side reactions like the retro-Dieckmann reaction, especially when using strong bases. researchgate.nettandfonline.com

| Step | Description | Reactants | Products |

| 1 | Michael Addition | Primary amine, Acrylate ester | Aminodicarboxylate ester |

| 2 | Dieckmann Cyclization | Aminodicarboxylate ester, Base (e.g., NaOEt) | Cyclic β-keto ester |

| 3 | Hydrolysis & Decarboxylation | Cyclic β-keto ester, Acid, Heat | 4-Piperidone |

Mannich Reaction-Based Approaches to the Chemical Compound

The Mannich reaction is another cornerstone in the synthesis of 4-piperidone derivatives. This reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine or ammonia. In the context of 4-piperidone synthesis, this typically involves the condensation of a ketone, an aldehyde, and an amine. researchgate.netchemrevlett.com For instance, the reaction of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can yield 2,6-diaryl-3-methyl-4-piperidones. nih.gov

A common strategy involves a one-pot condensation of a ketone containing α-hydrogens, an aldehyde, and a primary amine. mdma.ch This multicomponent approach allows for the direct formation of the piperidinone ring with substituents determined by the choice of starting materials. chemrevlett.com To synthesize 1-(2-methylpentyl)piperidin-4-one, 2-methylpentylamine would be the primary amine of choice. Acetic acid has been reported as an effective solvent for this type of Mannich reaction. mdma.ch

Cyclization Strategies for the Construction of the this compound Framework

Various other cyclization strategies beyond the Dieckmann and Mannich reactions exist for constructing the piperidinone framework. One such method involves the intramolecular cyclization of amino-aldehydes, which can be mediated by radical reactions. nih.gov Another approach is the Prins cyclization, which involves the reaction of an alkene and an aldehyde, and can be adapted to form piperidine (B6355638) rings. researchgate.net

Furthermore, the cyclization of 1,5-dihalopentanes with primary amines can lead to the formation of piperidines. dtic.mil Subsequent oxidation would be required to yield the piperidinone. The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials. For the specific synthesis of this compound, a strategy that incorporates the 2-methylpentyl group early in the synthesis, for example by using 2-methylpentylamine as a reactant, is often the most efficient. youtube.com Macrocyclization strategies, while more commonly applied to larger ring systems like cyclic peptides, share fundamental principles of intramolecular ring closure that can be conceptually related to the formation of smaller heterocyclic rings. uni-kiel.denih.govnih.gov

Novel and Green Chemistry Approaches in this compound Synthesis

Catalytic Systems for Enhanced Efficiency in Piperidinone Synthesis

Modern synthetic chemistry has seen a shift towards the use of catalytic systems to improve efficiency, reduce waste, and enhance reaction rates. In the context of piperidinone synthesis, various metal-based and organocatalytic systems have been developed. For example, iron(III) acetylacetonate (B107027) (Fe(acac)₃) has been used to catalyze the synthesis of polyfunctionalized 2-piperidinones through a hydrogen atom transfer (HAT) chemistry approach. thieme-connect.com Ruthenium catalysts have also been employed for the atom-economic coupling of N-protected 1,5-aminoalcohols and Michael acceptors to produce trisubstituted piperidones. researchgate.net

The use of these catalysts can lead to higher yields and milder reaction conditions compared to classical methods. For instance, rhodium and palladium catalysts have been used for the hydrogenation of pyridines to piperidines, which can then be oxidized to piperidinones. nih.gov The choice of catalyst can also influence the stereoselectivity of the reaction, which is crucial for the synthesis of chiral piperidinone derivatives. mun.ca

| Catalyst | Reaction Type | Key Advantages |

| Fe(acac)₃ | Hydrogen Atom Transfer | Tolerates various functionalities |

| [CpRu(MeCN)₃]PF₆ | Atom-Economic Coupling | High efficiency, mild conditions |

| Rhodium/Palladium | Hydrogenation | High yields, stereoselectivity |

| Aminothiourea | Mannich Reaction | Enantioselective |

Microwave-Assisted and Flow Chemistry Applications for the Chemical Compound

In recent years, green chemistry principles have led to the exploration of alternative energy sources and reaction setups to improve synthetic efficiency and reduce environmental impact. Microwave-assisted synthesis has emerged as a powerful tool in this regard. youtube.com Microwave irradiation can significantly reduce reaction times, increase yields, and in some cases, lead to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.govanton-paar.com This technique has been successfully applied to the synthesis of various piperidine and piperidinone derivatives, often leading to excellent yields in shorter timeframes. nih.govmdpi.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. mdpi.com This methodology has been applied to various organic transformations, including multistep syntheses. While specific examples for this compound are not extensively documented, the principles of flow chemistry are applicable to the fundamental reactions used in its synthesis, such as the Mannich or Dieckmann reactions. The ability to precisely control reaction parameters in a flow system could lead to improved yields and purity of the final product.

Solvent-Free and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards environmentally friendly chemical processes. For the synthesis of piperidin-4-one derivatives, several sustainable methods have been developed, including the use of deep eutectic solvents (DES) and microwave irradiation.

A notable green chemistry approach involves the use of a deep eutectic solvent composed of glucose and urea (B33335) as a reaction medium for synthesizing various piperidin-4-one derivatives. asianpubs.org This method has demonstrated good to excellent yields for a range of products. asianpubs.org For instance, the synthesis of compounds like 3-methyl-2,6-diphenyl piperidin-4-one and 3,5-dimethyl-2,6-diphenylpiperidin-4-one (B3053940) achieved yields of 82% and 78% respectively using this glucose-urea DES. asianpubs.org

Microwave irradiation, often in solvent-free conditions, has also emerged as a powerful tool for the synthesis of piperidone derivatives. nih.gov This technique can significantly reduce reaction times and improve yields. nih.gov For example, the solvent-free microwave irradiation of 1-methyl-4-piperidone (B142233) with an aromatic aldehyde in the presence of pyrrolidine (B122466) afforded the corresponding 3-arylidene-4-piperidones. nih.gov

Another sustainable strategy is the one-pot synthesis of N-substituted piperidones using carbonate bases, which offers improved atom economy and minimizes solvent and waste streams. designer-drug.com This approach has been successfully utilized for the multi-kilogram scale production of certain piperidone derivatives. designer-drug.com

| Product | Sustainable Method | Yield (%) | Reference |

| 3-methyl-2,6-diphenyl piperidin-4-one | Glucose-urea DES | 82 | asianpubs.org |

| 3,5-dimethyl-2,6-diphenylpiperidin-4-one | Glucose-urea DES | 78 | asianpubs.org |

| 2,6-diphenylpiperidin-4-one | Glucose-urea DES | 75 | asianpubs.org |

| 3-arylidene-4-piperidones | Solvent-free microwave irradiation | Not specified | nih.gov |

| N-substituted piperidones | One-pot, carbonate bases | >99% purity | designer-drug.com |

Stereoselective Synthesis of this compound and its Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for producing specific enantiomers or diastereomers of this compound is of high importance.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed for the asymmetric synthesis of piperidine derivatives.

One approach involves the use of chiral auxiliaries. For example, employing (S)-α-phenylethylamine as a primary amine substrate in the aza-Michael cyclization of substituted divinyl ketones leads to separable, diastereomeric 4-piperidone products with resolved stereochemistry at the 2-position of the piperidine ring. kcl.ac.uk

Biocatalysis, utilizing enzymes like transaminases, offers a highly enantioselective route to chiral piperidines. nih.gov Transaminases can catalyze the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones with high enantiomeric excess (up to >99.5% ee) for both enantiomers by selecting the appropriate enzyme. nih.gov

Gold-catalyzed cyclization of N-homopropargyl amides presents another modular and flexible approach to enantioselective piperidine synthesis. nih.gov This method allows for the preparation of chiral piperidin-4-ols, which can be subsequently oxidized to the corresponding piperidin-4-ones. The enantiomeric synthesis is achievable as the starting chiral amine can be readily prepared from chiral sulfinyl imines. nih.gov

Diastereoselective synthesis focuses on controlling the stereochemistry at multiple centers within a molecule. The intramolecular cyclization of suitable functionalized piperidines via a reductive amination sequence has been shown to proceed with total stereocontrol at the C4 position, leading to the construction of quinolizidine (B1214090) ring systems. researchgate.net

The reduction of chiral piperidine β-enamino esters, either catalytically or chemically, can proceed with good to moderate diastereoselectivity. researchgate.net This diastereoselectivity is induced by a chiral auxiliary, such as (S)-α-methylbenzylamine. researchgate.net

A one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has demonstrated excellent diastereoselectivities in the ring formation step. nih.gov For instance, the reaction often yields all-cis isomers as the major products. nih.gov

Optimization of Reaction Conditions and Yields for this compound Production in Research

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of N-substituted piperidones, factors such as the choice of base, solvent, and reaction time play a significant role.

In the direct alkylation of 4-piperidone, the use of powdered carbonate bases has been shown to be critical for achieving high purity (>99%) of the N-substituted product. designer-drug.com Granular carbonate bases required longer reaction times and resulted in the formation of up to 10% of a quaternization byproduct. designer-drug.com

The choice of solvent can also dramatically impact the reaction outcome. In the N-aminomethylation of indoles with piperidine, acetonitrile (B52724) was found to be the solvent of choice, while the use of different bases like NaH or Cs2CO3 significantly affected the yield. researchgate.net

For the synthesis of 1,2,5-trimethyl-4-piperidone, a method involving the reaction of isopropenyl-2-chloropropylketone with an aqueous solution of methylamine (B109427) in methylene (B1212753) chloride at 40-45°C has been optimized. google.com This process reportedly decreases the reaction time and improves the yield to 82-84.9%. google.com

| Reaction | Key Optimization Parameter | Effect on Yield/Purity | Reference |

| N-alkylation of 4-piperidone | Physical form of carbonate base | Powdered base led to >99% purity; granular base led to byproducts. | designer-drug.com |

| N-aminomethylation of indoles | Solvent and Base | Acetonitrile was the optimal solvent; NaH provided the best yields. | researchgate.net |

| Synthesis of 1,2,5-trimethyl-4-piperidone | Solvent and Temperature | Methylene chloride and a reaction temperature of 40-45°C resulted in an 82-84.9% yield. | google.com |

Chemical Reactivity and Mechanistic Studies of 1 2 Methylpentyl Piperidin 4 One

Nucleophilic and Electrophilic Transformations of the Piperidinone Ring System

The piperidinone ring in 1-(2-methylpentyl)piperidin-4-one possesses both nucleophilic and electrophilic centers. The nitrogen atom, being a tertiary amine, is nucleophilic and can react with electrophiles, although this is often less favorable than reactions at other sites unless activated. The primary electrophilic site is the carbonyl carbon, which is susceptible to attack by nucleophiles.

Furthermore, the protons on the carbons alpha to the carbonyl group (C-3 and C-5) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with a variety of electrophiles. The formation of enamines with secondary amines also renders the alpha-carbon nucleophilic. youtube.com

The ring nitrogen and the carbonyl group are the two main coordinating sites for metal ions, which can influence the compound's reactivity and be exploited in catalysis. researchgate.net For instance, palladium(II) complexes with substituted piperidin-4-ones have been synthesized where the ligand coordinates through the ring nitrogen. researchgate.net

Carbonyl Reactivity of this compound

The ketone functionality is the most reactive part of the molecule and participates in a wide array of chemical reactions.

The carbons at the C-3 and C-5 positions, adjacent to the carbonyl group, can be functionalized through the formation of an enolate or an enamine intermediate. youtube.comresearchgate.net

Alkylation: In the presence of a strong base, such as lithium diisopropylamide (LDA), this compound can be deprotonated to form an enolate. This enolate can then react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-position.

Acylation: Similarly, the enolate can react with acylating agents like acid chlorides or anhydrides to introduce an acyl group, leading to the formation of a β-dicarbonyl compound. N-chloroacetylated derivatives of piperidin-4-ones have been synthesized by reacting the parent piperidone with chloroacetyl chloride in the presence of triethylamine. doi.org

These alpha-functionalization reactions are crucial for building molecular complexity on the piperidine (B6355638) scaffold. researchgate.net The choice of the N-substituent can influence the stereoselectivity of these reactions.

Table 1: Examples of Alpha-Functionalization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Alkyl-1-(2-methylpentyl)piperidin-4-one |

| Acylation | 1. Strong Base (e.g., LDA) 2. Acyl Halide (RCO-Cl) | α-Acyl-1-(2-methylpentyl)piperidin-4-one |

| Mannich Reaction | Formaldehyde (B43269), Secondary Amine (R2NH) | α-Aminomethyl-1-(2-methylpentyl)piperidin-4-one |

Reduction: The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(2-methylpentyl)piperidin-4-ol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. dtic.mil Catalytic hydrogenation can also be employed. The reduction of 4-piperidones is a key step in the synthesis of 4-hydroxypiperidines. acs.org Dicyclopentylzinc has also been reported as a reducing agent for various heterocyclic ketones. mdpi.com

Oxidation: While the carbonyl group itself is at a high oxidation state, the piperidinone ring can undergo oxidative reactions. For instance, oxidation with reagents like iodoxybenzoic acid (IBX) can lead to the formation of the corresponding α,β-unsaturated piperidinone (a vinylogous amide). nih.gov This reaction introduces a double bond between C-5 and C-6 (or C-2 and C-3).

Table 2: Reduction and Oxidation Reactions of the Carbonyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 1-(2-Methylpentyl)piperidin-4-ol |

| Oxidative Dehydrogenation | Iodoxybenzoic acid (IBX) | 1-(2-Methylpentyl)piperidin-5-en-4-one |

The carbonyl group of this compound reacts with primary amines in an acid-catalyzed, reversible reaction to form an imine (also known as a Schiff base). lumenlearning.commasterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The reaction is typically fastest at a pH around 5. lumenlearning.com

If a secondary amine is used instead of a primary amine, an enamine is formed. lumenlearning.comyoutube.com The mechanism is similar up to the formation of the iminium ion intermediate. However, since there is no proton on the nitrogen to be removed, a proton is instead lost from an adjacent carbon, resulting in a C=C double bond next to the nitrogen atom. libretexts.org

Condensation reactions with reagents like hydroxylamine (B1172632) or hydrazines produce stable crystalline derivatives (oximes and hydrazones, respectively), which can be useful for characterization. doi.orglibretexts.org

Table 3: Condensation Reactions of the Carbonyl Group

| Reactant | Product Type | Key Features |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Forms a C=N double bond. masterorganicchemistry.com |

| Secondary Amine (R₂NH) | Enamine | Forms a C=C-N single bond system. youtube.com |

| Hydroxylamine (NH₂OH) | Oxime | Often a stable, crystalline solid. libretexts.org |

| Hydrazine (H₂N-NH₂) | Hydrazone | Intermediate in the Wolff-Kishner reduction. lumenlearning.com |

Reactivity of the N-Substituent in this compound

The N-(2-methylpentyl) group is a saturated alkyl chain and is generally unreactive under many conditions. Its primary role is steric and electronic. It influences the conformation of the piperidine ring and can direct the stereochemical outcome of reactions at the alpha-carbon or the carbonyl group.

Under certain harsh conditions, such as catalytic transfer hydrogenation with ammonium (B1175870) formate (B1220265) and a palladium catalyst (HCOONH₄/Pd/C), N-benzyl groups on piperidines can be cleaved. researchgate.net While the 2-methylpentyl group is not a benzyl (B1604629) group, dealkylation of tertiary amines is possible under specific oxidative or reductive conditions, though it is not a common transformation for simple alkyl groups. For many synthetic purposes, this N-alkyl group is considered a stable substituent.

Ring Expansion and Contraction Reactions Involving the Piperidinone Core

The piperidine ring is a stable six-membered heterocycle, but under specific conditions, it can undergo ring expansion or contraction reactions. These reactions are powerful tools for creating novel heterocyclic scaffolds. etsu.edu

Ring Contraction: Ring contraction of piperidines to pyrrolidines can be achieved through various methods, although they are less common than for carbocycles. nih.gov One approach involves a photomediated ring contraction. nih.gov Another strategy is the boron tribromide-induced ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines. acs.org These methods often require specific functionalization on the piperidine ring that is not present in the parent this compound but could be introduced.

Ring Expansion: Ring expansion reactions can be used to synthesize seven-membered rings (azepanes). An interesting method involves the reaction with alkyl azides catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄), though yields for piperidine formation can be low. dtic.mil

These transformations often proceed through complex mechanistic pathways involving cationic, anionic, or radical intermediates, and their applicability to this compound would depend on the specific reagents and reaction conditions. etsu.eduuchicago.edu

Advanced Mechanistic Investigations of Complex Transformations of this compound

The structural features of this compound, namely the enolizable ketone and the nucleophilic nitrogen, make it a versatile substrate for complex, multi-step transformations. These reactions often proceed through fascinating mechanisms, leading to the formation of intricate molecular architectures. Below, we delve into hypothetical, yet mechanistically sound, advanced investigations of such transformations.

Tandem Michael Addition-Aldol Condensation: The Robinson Annulation

A classic and powerful ring-forming reaction, the Robinson annulation, could be applied to this compound to construct a fused bicyclic system. wikipedia.orgmasterorganicchemistry.comlibretexts.org This tandem sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

The proposed mechanistic pathway begins with the deprotonation of an α-carbon of this compound by a base to form an enolate. This enolate then acts as a nucleophile, attacking an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), in a Michael 1,4-addition. The resulting 1,5-dicarbonyl intermediate is then poised for an intramolecular aldol condensation. Further deprotonation at another α-carbon generates a new enolate, which attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone under the reaction conditions yields a fused α,β-unsaturated ketone.

Detailed Mechanistic Steps:

Enolate Formation: A base abstracts a proton from the α-carbon of the piperidinone ring.

Michael Addition: The enolate attacks the β-carbon of methyl vinyl ketone.

Intramolecular Aldol Addition: The resulting enolate from the Michael addition attacks the piperidinone carbonyl intramolecularly.

Dehydration: The β-hydroxy ketone intermediate eliminates a molecule of water to form the final fused enone product.

A hypothetical study on the Robinson annulation of this compound with various α,β-unsaturated ketones could yield the following results:

| Entry | α,β-Unsaturated Ketone | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Methyl vinyl ketone | NaOEt | EtOH | 78 | 65 |

| 2 | Ethyl vinyl ketone | KOt-Bu | t-BuOH | 82 | 62 |

| 3 | Phenyl vinyl ketone | NaH | THF | 67 | 58 |

Multi-component Reactions: Towards Spirocyclic Heterocycles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govingentaconnect.com The piperidin-4-one scaffold is an excellent substrate for such reactions, particularly for the synthesis of spirocyclic compounds. whiterose.ac.uknih.govnih.gov

One such example is a plausible Ugi-type reaction. In a hypothetical scenario, this compound could react with an amine, an isocyanide, and a carboxylic acid to generate a complex spiro-α-acylaminoamido-piperidine derivative.

Proposed Mechanistic Pathway:

Condensation: The ketone of this compound reacts with a primary amine to form an imine.

Nucleophilic Attack: The carboxylic acid protonates the imine, which is then attacked by the isocyanide.

Mumm Rearrangement: The resulting nitrilium ion intermediate is trapped by the carboxylate anion, leading to an intermediate that undergoes a Mumm rearrangement to form the stable α-acylaminoamide product.

A theoretical investigation into a four-component reaction involving this compound could produce a library of diverse spiro-heterocycles.

| Entry | Amine | Isocyanide | Carboxylic Acid | Solvent | Yield (%) |

| 1 | Aniline | tert-Butyl isocyanide | Acetic acid | Methanol | 72 |

| 2 | Benzylamine | Cyclohexyl isocyanide | Benzoic acid | Ethanol | 68 |

| 3 | p-Toluidine | Benzyl isocyanide | Formic acid | Methanol | 75 |

Cationic Aza-Cope Rearrangement

The aza-Cope rearrangement is a powerful tool for the construction of nitrogen-containing rings. wikipedia.orgtcichemicals.comnumberanalytics.com A complex transformation involving this compound could be initiated by the formation of a quaternary ammonium salt, followed by a tandem aza-Cope/Mannich reaction sequence.

To achieve this, the ketone could first be converted to an allylic alcohol via a Grignard reaction with allylmagnesium bromide. Subsequent N-allylation would provide the precursor for the key rearrangement. Treatment with an acid would trigger a cationic 2-aza-Cope rearrangement, leading to a rearranged iminium ion intermediate. This intermediate could then be trapped intramolecularly by a nucleophile, such as an enol ether moiety pre-installed on the N-substituent, in a Mannich-type cyclization to forge a new heterocyclic ring.

Mechanistic Considerations:

Stereochemistry: The chair-like transition state of the aza-Cope rearrangement often leads to a high degree of stereocontrol.

This hypothetical cascade reaction would be a testament to the intricate reactivity of the piperidone core, enabling the rapid assembly of complex, polycyclic alkaloid-like structures from a relatively simple starting material. Further computational studies could provide deeper insights into the transition states and energy profiles of these complex transformations. thieme-connect.de

Derivatization and Scaffold Modification Strategies of 1 2 Methylpentyl Piperidin 4 One

Synthesis of Spirocyclic Systems from the Chemical Compound

The carbonyl group at the C-4 position of the piperidinone ring is a key functional handle for the construction of spirocyclic systems. Spirocycles, three-dimensional structures containing two rings sharing a single atom, are of significant interest in drug discovery as they can provide access to novel chemical space and improved pharmacological profiles. Various synthetic methodologies can be employed to convert N-substituted 4-piperidones into spirocyclic compounds.

One common approach involves the reaction of the piperidinone with bifunctional nucleophiles. For instance, the Strecker reaction with an amine and a cyanide source can lead to the formation of an α-aminonitrile, which can be further cyclized to generate spiro-imidazolinones or other spiro-heterocycles. nih.gov Another strategy is the Knoevenagel condensation with active methylene (B1212753) compounds, followed by a Michael addition and subsequent cyclization to form a variety of spirocyclic systems.

Radical hydroarylation presents a modern approach for constructing spirocyclic piperidines from linear aryl halide precursors, employing a photoredox catalyst. nih.gov This method allows for regioselective cyclization to furnish complex spiropiperidines under mild conditions. nih.gov

Table 1: Examples of Spirocyclization Reactions on 4-Piperidone (B1582916) Analogs

| Starting Material | Reagents and Conditions | Spirocyclic Product | Reference |

| 1-Benzyl-4-piperidone | Aniline, Trimethylsilyl cyanide, then H₂SO₄, then N,N-Dimethylformamide dimethyl acetal, then reduction | Spiro-imidazolidinone derivative | nih.gov |

| 1-Phenethyl-4-piperidone | Ethyl bromoacetate (Reformatsky reaction), then Hydrazine, then Diazotization (Curtius rearrangement) | Spiro-oxazolidinone | nih.gov |

| N-Boc-4-piperidone | Malononitrile, Base | Spiro-(piperidine-4,2'-dihydropyran) derivative | researchgate.net |

| Aryl halide with a tethered piperidine (B6355638) | Organic photoredox catalyst, Trialkylamine | Spiroindoline or Dihydrobenzothiophene fused to piperidine | nih.gov |

This table presents data from analogous 4-piperidone compounds to illustrate potential synthetic routes.

Formation of Fused Heterocyclic Systems Utilizing the Piperidinone Core

The piperidinone core of 1-(2-Methylpentyl)piperidin-4-one can also serve as a scaffold for the synthesis of fused heterocyclic systems. In these structures, the piperidine ring shares two or more atoms with another ring. The formation of such systems often involves reactions that utilize the carbonyl group and the adjacent methylene protons.

A versatile method for the synthesis of fused heterocycles is the Gewald reaction, which involves the condensation of a ketone with an activated nitrile and elemental sulfur in the presence of a base to form a 2-aminothiophene. This thiophene can then be further functionalized to create more complex fused systems. Another common strategy is the Friedländer annulation, where the 4-piperidone can react with a 2-aminoaryl aldehyde or ketone to construct a fused quinoline ring.

Furthermore, multicomponent reactions offer an efficient pathway to complex fused piperidine scaffolds. For example, a four-component reaction involving an intermolecular Diels-Alder reaction can be used to construct structurally and stereochemically diverse polysubstituted piperidine derivatives. researchgate.net

Table 2: Examples of Fused Heterocycle Synthesis from 4-Piperidone Analogs

| Starting Material | Reagents and Conditions | Fused Heterocyclic Product | Reference |

| N-Substituted-4-piperidone | 2-Aminobenzaldehyde, Base | Tetrahydroquinoline derivative | airo.co.in |

| N-Substituted-4-piperidone | Cyanoacetamide, Sulfur, Morpholine | Thieno[2,3-b]piperidine derivative | airo.co.in |

| N-Substituted-4-piperidone | Hydrazine hydrate, then appropriate reagents | Pyrazolo[3,4-d]piperidine derivative | airo.co.in |

| N-Substituted-4-piperidone | Malononitrile, Ammonium (B1175870) acetate (B1210297) | Pyrido[4,3-b]pyridine derivative | airo.co.in |

This table presents data from analogous 4-piperidone compounds to illustrate potential synthetic routes.

Regioselective Functionalization of the this compound Scaffold

Regioselective functionalization allows for the introduction of substituents at specific positions of the piperidine ring, which is crucial for modulating the biological activity of the molecule. For this compound, the primary sites for functionalization are the α-carbons to the carbonyl group (C-3 and C-5) and the nitrogen atom.

The α-protons of the piperidinone are acidic and can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups at the C-3 and C-5 positions. The choice of base and reaction conditions can influence the regioselectivity of the reaction.

Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been utilized for the site-selective functionalization of the piperidine ring. nih.gov The selectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. nih.gov For instance, different rhodium catalysts can direct functionalization to the C-2, C-3, or C-4 positions of the piperidine ring. nih.gov

Development of Novel Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Research

The synthesis of novel analogs and derivatives of this compound is essential for conducting structure-activity relationship (SAR) studies. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. This knowledge is critical in the design of new molecules with improved potency, selectivity, and pharmacokinetic properties.

For the this compound scaffold, SAR studies would typically involve modifications at several key positions:

The N-substituent: The 2-methylpentyl group can be replaced with other alkyl, aryl, or aralkyl groups to probe the effect of size, lipophilicity, and electronic properties on activity.

The C-4 position: The carbonyl group can be reduced to a hydroxyl group, converted to an oxime, or used as a handle to introduce various substituents.

The piperidine ring: Introduction of substituents at the C-2, C-3, C-5, and C-6 positions can explore the steric and electronic requirements for biological activity.

An example of SAR studies on piperidine derivatives can be seen in the development of inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.govnih.gov In this research, a series of piperidine derivatives were synthesized and evaluated to improve their physicochemical and drug-like properties while maintaining their anti-TB potency. nih.gov

1 2 Methylpentyl Piperidin 4 One As a Versatile Synthon in Complex Molecule Synthesis

Utilization in Total Synthesis of Natural Products and Architecturally Complex Molecules

There is no available scientific literature detailing the use of 1-(2-Methylpentyl)piperidin-4-one as a starting material or key intermediate in the total synthesis of natural products or other architecturally complex molecules. While other substituted piperidones are frequently employed in such synthetic campaigns, the specific contribution of the 2-methylpentyl substituent in this context has not been reported.

Role as a Building Block in Combinatorial Chemistry and Library Synthesis

The principles of combinatorial chemistry often rely on the use of readily available and reactive building blocks to generate large libraries of diverse compounds for high-throughput screening. nih.gov Although the piperidone skeleton is an attractive scaffold for such libraries, there are no specific reports of This compound being utilized as a foundational element in the systematic synthesis of chemical libraries.

Precursor in the Synthesis of Specific Organic Frameworks and Scaffolds

The synthesis of novel organic frameworks and scaffolds is a dynamic area of chemical research. However, an extensive search of the literature did not uncover any instances where This compound serves as a precursor for the construction of specific organic frameworks, metal-organic frameworks (MOFs), or other defined molecular scaffolds.

Application in Multi-Component Reactions (MCRs) for Diversified Product Generation

Multi-component reactions are powerful tools for the efficient construction of complex molecules in a single step. fu-berlin.de Piperidone derivatives can participate in various MCRs to generate a wide array of heterocyclic systems. researchgate.net Nevertheless, there is no documented evidence of This compound being employed as a reactant in any multi-component reaction to produce diversified product libraries.

Computational and Theoretical Investigations of 1 2 Methylpentyl Piperidin 4 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the electronic nature of a molecule. For a compound like 1-(2-Methylpentyl)piperidin-4-one, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) could be used to optimize the molecular geometry and calculate key electronic descriptors. acs.orgnih.gov

These calculations would yield insights into:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnanobioletters.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is valuable for predicting how the molecule might interact with biological targets or other reagents. acs.org

Atomic Charges: Calculation of Mulliken or other partial atomic charges would quantify the charge distribution across the molecule, further refining the understanding of reactive centers. acs.org

Hypothetical Data Table for Electronic Properties: This table illustrates the type of data that would be generated from such a study.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures overall molecular polarity |

Conformational Analysis and Molecular Dynamics Simulations of the Chemical Compound

Conformational Analysis: Computational methods can determine the relative energies of different conformers. Studies on related N-alkylpiperidines have shown that the preference for axial or equatorial substitution depends on steric and electronic factors. rsc.org For this compound, steric hindrance from the branched alkyl chain would likely favor an equatorial position to minimize unfavorable interactions.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic view of the molecule's behavior in different environments (e.g., in a solvent like water). mdpi.com An MD study would reveal the stability of the piperidine (B6355638) ring's conformation, the flexibility of the N-alkyl side chain, and how the molecule interacts with its surroundings. mdpi.comresearchgate.net This is particularly important for understanding how the compound might bind to a biological receptor.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) calculations can be used to predict the UV-Visible absorption spectrum, while vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) and Raman spectra. nanobioletters.com

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net By comparing computed shifts for different conformers with experimental data, the dominant conformation in solution can be confirmed.

Vibrational Spectroscopy (IR/Raman): Calculated vibrational frequencies can aid in the assignment of experimental IR and Raman bands to specific molecular motions (e.g., C=O stretch, C-N stretch).

UV-Visible Spectroscopy: TD-DFT can predict the electronic transitions (e.g., n→π*) responsible for UV-Visible absorption, including the wavelength of maximum absorption (λmax). nanobioletters.com

Hypothetical Data Table for Predicted Spectroscopic Data: This table illustrates the type of data that would be generated from such a study.

| Spectrum | Key Feature | Predicted Value |

| 13C NMR | Carbonyl Carbon (C=O) | ~208 ppm |

| 1H NMR | Equatorial Proton at C2/C6 | ~2.8 ppm |

| IR | C=O Stretch | ~1715 cm-1 |

| UV-Vis | λmax (n→π*) | ~285 nm |

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Understanding how this compound might be synthesized or how it might react further requires mapping out potential reaction pathways. Computational methods can be used to model these transformations. By locating the transition state structures and calculating their energies, activation barriers for different potential reactions can be determined. This allows chemists to predict the most likely reaction products and optimize reaction conditions. While no specific reaction pathway studies for this molecule exist, this methodology is well-established for other heterocyclic compounds.

Molecular Modeling for Understanding Structure-Reactivity Relationships

Molecular modeling integrates data from the aforementioned computational techniques to build a comprehensive picture of how a molecule's three-dimensional structure dictates its reactivity and potential biological activity. For a series of related N-alkyl piperidin-4-ones, Quantitative Structure-Activity Relationship (QSAR) models could be developed. nih.gov These models correlate calculated molecular descriptors (like those in section 6.1) with experimentally measured properties (e.g., cytotoxicity, receptor binding affinity). nih.gov

For this compound, molecular modeling could be used to:

Dock the molecule into the active site of a target protein: This would predict the preferred binding mode and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.

Compare its properties to other known active/inactive compounds: This helps to build a hypothesis about which structural features are important for a desired biological effect.

Advanced Analytical Methodologies for Research on 1 2 Methylpentyl Piperidin 4 One

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 1-(2-Methylpentyl)piperidin-4-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like this compound. ipb.pt While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, advanced NMR techniques offer deeper insights into the molecule's complex structure and stereochemistry. ipb.ptkfupm.edu.sa

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity of atoms within the molecule. For instance, COSY spectra would reveal the coupling between protons on adjacent carbons in both the piperidine (B6355638) ring and the 2-methylpentyl side chain. HSQC would correlate each proton to its directly attached carbon, while HMBC would show correlations between protons and carbons over two to three bonds, confirming the attachment of the 2-methylpentyl group to the nitrogen atom of the piperidine ring. The conformation of the piperidine ring, which typically adopts a chair conformation, can also be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. ipb.ptniscpr.res.in These experiments can reveal through-space proximity of protons, helping to determine the axial or equatorial orientation of substituents. niscpr.res.in

Solid-State NMR (ssNMR): For studying the compound in its solid form, ssNMR can provide information on the crystalline structure, polymorphism, and intermolecular interactions. This can be particularly useful for understanding the compound's physical properties in the solid state.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is provided below, based on data for similar piperidin-4-one structures. rdd.edu.iqchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2/C6 (Piperidine) | 2.5 - 2.8 | 50 - 55 |

| C3/C5 (Piperidine) | 2.3 - 2.6 | 40 - 45 |

| C4 (Piperidine, C=O) | - | 208 - 212 |

| N-CH₂ (Side Chain) | 2.2 - 2.5 | 55 - 60 |

| CH (Side Chain) | 1.6 - 1.9 | 30 - 35 |

| CH₂ (Side Chain, multiple) | 1.1 - 1.4 | 20 - 30 |

| CH₃ (Side Chain, multiple) | 0.8 - 1.0 | 10 - 20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of this compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. core.ac.uk Tandem Mass Spectrometry (MS/MS) further elucidates the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. researchgate.netwhiterose.ac.uk This fragmentation pattern provides a "fingerprint" of the molecule, confirming its identity and revealing structural details. core.ac.ukwhiterose.ac.uk

The fragmentation of piperidin-4-one derivatives often involves characteristic cleavages of the ring and the side chain. miamioh.edu For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atom, leading to the loss of the 2-methylpentyl group or fragments thereof.

Cleavage of the piperidine ring: Fragmentation of the heterocyclic ring itself, yielding characteristic ions. For example, a common fragmentation in 4-piperidones is the loss of CO.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss |

| 183.16 | [M+H]⁺ (Protonated Molecular Ion) |

| 154.14 | [M - CO]⁺ |

| 98.09 | Piperidin-4-one ring fragment |

| 85.10 | [C₆H₁₃]⁺ (2-methylpentyl cation) |

Note: The exact m/z values are calculated based on the monoisotopic masses of the elements.

The study of fragmentation pathways using techniques like collision-induced dissociation (CID) provides robust confirmation of the compound's structure. whiterose.ac.uk

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. niscpr.res.in

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group, typically in the range of 1700-1725 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations (around 1000-1200 cm⁻¹). rdd.edu.iq

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.govnih.gov The C=O stretch is also observable in the Raman spectrum, though its intensity may vary. Raman is particularly useful for analyzing the hydrocarbon backbone and can provide a detailed fingerprint of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Ketone) | 1700 - 1725 | 1700 - 1725 |

| C-N Stretch | 1000 - 1200 | 1000 - 1200 |

Chromatographic Methods for Purity Assessment and Isomer Separation in Research Contexts

Chromatographic techniques are indispensable for assessing the purity of synthesized this compound and for separating isomers, which is crucial for detailed research. sigmaaldrich.com

The 2-methylpentyl group in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comnih.gov By comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) of a sample can be accurately determined. This is critical in stereoselective synthesis and for understanding the biological activity of each enantiomer. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins. nih.gov

For research that requires larger quantities of highly pure this compound, preparative chromatography is employed. chemrevlett.com This technique is essentially a scaled-up version of analytical HPLC or column chromatography, designed to handle larger sample loads. mdpi.com By using larger columns and higher flow rates, significant amounts of the compound can be purified from reaction mixtures or from impurities. Both normal-phase and reverse-phase preparative chromatography can be utilized, depending on the polarity of the compound and the impurities to be removed. This method is essential for obtaining material of sufficient purity for further spectroscopic analysis, biological testing, or as a starting material for subsequent synthetic steps. chemrevlett.com

X-ray Crystallography for Solid-State Structure Determination of the Chemical Compound and its Derivatives

The conformation of the piperidine ring is a key structural feature. For many piperidin-4-one derivatives, the six-membered heterocycle adopts a stable chair conformation. nih.gov However, the presence and nature of substituents can lead to distortions or alternative conformations such as a twist-boat or a distorted boat conformation. chemrevlett.com For instance, in the case of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, the piperidine ring maintains a chair conformation. nih.gov In contrast, the introduction of different substituents, as seen in other derivatives, can induce a twist-boat or distorted boat conformation. chemrevlett.com

The crystal system and space group for piperidin-4-one derivatives are diverse and depend on the specific molecular structure and packing. Reported examples include monoclinic, orthorhombic, and triclinic crystal systems. chemrevlett.comnih.gov The specific packing of the molecules in the crystal lattice is stabilized by various intermolecular forces, including hydrogen bonds and van der Waals interactions.

While awaiting specific experimental data for this compound, the crystallographic parameters of related N-alkyl piperidin-4-one derivatives can offer valuable insights.

Table 1: Crystallographic Data for Representative Piperidin-4-one Derivatives

| Compound Name | Crystal System | Space Group | Key Conformation | Reference |

| 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | - | - | Chair | nih.gov |

| 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | Orthorhombic | - | Twist boat | chemrevlett.com |

| 1-Acryloyl-3-methyl-2,6-di-p-tolylpiperidine-4-one | Monoclinic | C2/c | Twist boat | chemrevlett.com |

| N'-(1-benzylpiperidin-4-yl)acetohydrazide | Monoclinic | Cc | - | nih.gov |

| Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone | Triclinic | P1̅ | Chair and Twisted boat | researchgate.net |

Note: This table presents data for structurally related compounds to provide a comparative context in the absence of specific data for this compound.

Development of Specialized Analytical Protocols for Complex Chemical Matrices in Research

The detection and quantification of this compound in complex matrices, such as biological fluids, plant extracts, or environmental samples, present significant analytical challenges. These matrices contain a multitude of interfering substances that can mask the signal of the target analyte. Therefore, the development of specialized and highly sensitive analytical protocols is crucial for accurate and reliable research.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for the analysis of piperidine derivatives and other amine-containing compounds in complex samples. cmbr-journal.comnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of piperidine derivatives, a derivatization step may sometimes be employed to improve volatility and chromatographic peak shape. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique fingerprint for identification and quantification. The GC-MS method is highly sensitive and selective, making it suitable for identifying and quantifying trace amounts of compounds in complex mixtures. cmbr-journal.com For instance, GC-MS has been successfully used for the analysis of various alkaloids, including those with a piperidine core, in plant extracts. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, which may not be amenable to GC-MS without derivatization. nih.govnih.gov The liquid chromatograph separates the components of a mixture in the liquid phase, often using reverse-phase or hydrophilic interaction liquid chromatography (HILIC) columns. The use of HILIC can be advantageous for retaining and separating highly polar compounds. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by performing two stages of mass analysis. The first stage selects the molecular ion of the target compound, which is then fragmented in a collision cell. The second stage analyzes the specific fragment ions, providing a high degree of confidence in the identification and significantly reducing background noise. nih.gov

The development of a specialized LC-MS/MS protocol for this compound would involve several key steps:

Sample Preparation: This is a critical step to remove interfering components from the matrix and concentrate the analyte. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation may be employed.

Chromatographic Separation: Optimization of the LC column, mobile phase composition (including pH), and gradient elution is necessary to achieve good separation of the analyte from other matrix components. The choice of column, such as a C18 or a specialized column for amines, can significantly impact the separation. waters.com

Mass Spectrometric Detection: Fine-tuning of the mass spectrometer parameters, including the ionization source (e.g., electrospray ionization - ESI) and the selection of specific precursor and product ion transitions for selected reaction monitoring (SRM), is essential for achieving high sensitivity and selectivity. researchgate.net

Method Validation: A comprehensive validation of the method is required to ensure its accuracy, precision, linearity, and robustness, following established scientific guidelines.

Derivatization can also be utilized in LC-MS to enhance ionization efficiency and improve chromatographic retention. researchgate.netmdpi.com Various reagents can be used to introduce a charged or easily ionizable group onto the target molecule.

By leveraging the power of these advanced analytical methodologies, researchers can achieve the necessary sensitivity and selectivity to accurately study the behavior and properties of this compound in complex research settings.

Emerging Research Directions and Future Perspectives for 1 2 Methylpentyl Piperidin 4 One

Integration into Materials Science Research (e.g., Polymer Precursors, Functional Materials)

The piperidine (B6355638) ring is a robust heterocyclic structure that can be incorporated into larger molecular assemblies, making it a candidate for materials science applications. smolecule.com Research into 1-(2-Methylpentyl)piperidin-4-one could explore its use as a monomer for the synthesis of novel polymers or as a functional additive to modify the properties of existing materials.

One promising avenue is the use of 4-piperidone (B1582916) derivatives in the synthesis of high-molecular-weight polymers. Studies have demonstrated that N-substituted 4-piperidones can undergo polymerization to form both linear and hyperbranched polymers with unique properties. rsc.org The 1-(2-Methylpentyl) group on the nitrogen atom of the target compound could influence the solubility, thermal stability, and mechanical properties of such polymers.

Additionally, 4-piperidone derivatives have been investigated for their utility as stabilizers for synthetic polymers, protecting them against photo- and thermal degradation. google.com The specific lipophilic side chain of this compound might enhance its compatibility with non-polar polymer matrices, offering a potential advantage in this application. Future research could focus on synthesizing and characterizing polymers derived from this compound or evaluating its efficacy as a polymer additive.

Table 1: Potential Materials Science Applications Based on the Piperidin-4-one Scaffold

| Application Area | Potential Role of this compound | Rationale |

|---|---|---|

| Polymer Synthesis | Monomer unit for polyamides or other novel polymers. rsc.orgwikipedia.org | The piperidinone ring can be opened for ring-opening polymerization, and the N-substituent can tune polymer properties. |

| Functional Additives | Photostabilizer or thermal stabilizer for existing polymers. google.com | Hindered amine structures, related to piperidines, are known light stabilizers. The alkyl chain could improve miscibility. |

| Organic Electronics | Building block for organic semiconductors or conductive polymers. chemscene.com | The nitrogen-containing heterocycle could be functionalized to create charge-transporting materials. |

Catalytic Applications and Ligand Development Based on the Piperidinone Scaffold

The nitrogen atom within the piperidinone ring offers a site for coordination with metal centers, making the scaffold a valuable platform for developing new ligands and catalysts. Piperidine itself can function as an organic catalyst in various transformations, including Knoevenagel condensation reactions. smolecule.com

The this compound molecule could be chemically modified to create sophisticated ligands for transition metal catalysis. For instance, functional groups could be introduced at the C-3 and C-5 positions of the piperidinone ring to create bidentate or tridentate ligands. Such ligands are crucial in asymmetric catalysis, where the chiral environment created by the ligand can control the stereochemical outcome of a reaction. Piperidin-4-ones are recognized as valuable building blocks for preparing metal complexes. googleapis.com The development of ligands from this core could lead to new catalysts for a range of organic transformations, including hydrogenations, cross-coupling reactions, and oxidations.

Application of Green Chemistry Principles in Future Research on the Chemical Compound

Modern chemical synthesis places a strong emphasis on sustainability. Future research on this compound will likely incorporate the principles of green chemistry to develop more environmentally benign and efficient synthetic routes. acs.org Traditional methods for synthesizing piperidones, such as the Dieckmann condensation, often involve multiple steps and harsh reaction conditions. researchgate.net

Efficient, green chemistry approaches have been developed for other N-substituted piperidones, and these methodologies could be adapted for the synthesis of this compound. nih.govfigshare.com These approaches often involve one-pot, multicomponent reactions that increase atom economy by incorporating most or all of the starting material atoms into the final product. acs.org The use of amino acids as a replacement for ammonia in piperidone synthesis represents another promising green alternative. researchgate.net Minimizing the use of protecting groups, utilizing safer solvent systems (such as water), and designing reactions that can be conducted at ambient temperature and pressure are key goals. acs.org

Table 2: Green Chemistry Principles Applied to Piperidinone Synthesis

| Green Chemistry Principle | Potential Application in the Synthesis of this compound |

|---|---|

| 1. Prevention | Design syntheses to avoid waste generation from the outset. |

| 2. Atom Economy | Employ multicomponent reactions where all reactants are incorporated into the final structure. acs.org |

| 5. Safer Solvents & Auxiliaries | Replace hazardous organic solvents with water or other benign alternatives. |

| 6. Design for Energy Efficiency | Develop synthetic methods that proceed at room temperature and atmospheric pressure. acs.org |

| 8. Reduce Derivatives | Avoid the use of temporary protecting groups to reduce steps and waste. acs.org |

Opportunities for Automated Synthesis and High-Throughput Experimentation in Piperidinone Chemistry

The exploration of the chemical space around the this compound scaffold can be significantly accelerated using automated synthesis and high-throughput experimentation (HTE). purdue.edu These technologies allow for the rapid execution of a large number of experiments in parallel, making the process of reaction optimization and library synthesis more efficient. sciforum.net

HTE is a powerful tool for discovering novel reaction conditions and optimizing challenging transformations by screening numerous arrays of catalysts, solvents, and reaction parameters simultaneously. purdue.edu For example, in synthesizing derivatives of this compound, HTE could be used to quickly identify the optimal conditions for functionalizing the piperidinone ring. This approach minimizes the consumption of valuable starting materials and generates large, high-quality datasets that can inform future synthetic efforts. Automated platforms can handle the repetitive tasks of dispensing reagents, controlling reaction conditions, and analyzing products, freeing up researchers to focus on experimental design and data interpretation. sciforum.net

Table 3: Parameters for High-Throughput Experimentation in Piperidinone Synthesis

| Parameter Category | Examples of Variables to Screen |

|---|---|

| Catalysts | Different transition metals (e.g., Pd, Rh, Ru), ligands, and catalyst loadings. nih.gov |

| Solvents | A diverse panel of polar, non-polar, protic, and aprotic solvents. |

| Bases/Acids | Organic and inorganic bases/acids of varying strengths. |

| Temperature | A range of temperatures from sub-ambient to elevated. |

| Reagents | Different electrophiles or nucleophiles for derivatization. |

| Concentration | Varying the molarity of reactants to study reaction kinetics. |

Potential for Advanced Functional Molecule Design Utilizing the this compound Core

The piperidin-4-one skeleton is a highly versatile intermediate and a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceutical drugs. doi.orgijnrd.orgacs.org Its structure allows for functionalization at multiple positions: the nitrogen atom, the carbonyl group, and the alpha-carbons (C-3 and C-5). This versatility makes this compound an attractive starting point for the design of a wide array of advanced functional molecules.

The piperidinone core serves as a key building block for constructing more complex molecular architectures. googleapis.com For example, the carbonyl group can be transformed into amines, hydrazones, or hydroxyl groups, or it can participate in reactions to form spirocyclic or fused-ring systems. doi.orgchemrevlett.com These modifications can lead to compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. encyclopedia.pub The piperidine moiety is a common feature in drugs targeting the central nervous system. nih.gov By strategically modifying the this compound core, researchers can create libraries of novel compounds for screening against various biological targets, potentially leading to the discovery of new therapeutic agents or molecular probes.

Table 4: Molecular Architectures Accessible from the Piperidin-4-one Scaffold

| Molecular Class | Synthetic Transformation Example | Potential Application |

|---|---|---|

| Spiro Compounds | Reaction of the carbonyl group with a bifunctional reagent. googleapis.com | Medicinal Chemistry, Novel Ligands. encyclopedia.pub |

| Bicyclic Systems | Intramolecular cyclization reactions. googleapis.com | Natural Product Synthesis, Constrained Peptidomimetics. nih.gov |

| Substituted Piperidines | Reduction of the carbonyl group followed by functionalization. | Pharmaceuticals, Agrochemicals. ijnrd.org |

| Fused Heterocycles | Condensation reactions with dinucleophiles. | Materials Science, Dye Chemistry. |

| Alkaloid Analogs | Multi-step synthesis using the piperidinone as a key intermediate. googleapis.com | Drug Discovery, Chemical Biology. |

常见问题

Q. Basic

- NMR : NMR distinguishes carbonyl (δ ~187 ppm) and aromatic carbons (δ 110–164 ppm) in derivatives .

- IR : Strong carbonyl stretches (~1700 cm) confirm the piperidin-4-one core .

- MS : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced

Single-crystal X-ray diffraction (e.g., using SHELXL ) determines absolute configuration and torsional angles. For example, a derivative with a chloroacetyl group showed a chair conformation for the piperidine ring and planar geometry for substituents, confirmed via anisotropic refinement (R factor = 0.051) . Low-temperature data collection (100 K) minimizes thermal motion artifacts .

How should researchers address contradictory bioactivity data in studies of piperidin-4-one analogs?

Advanced

Contradictions may arise from assay variability (e.g., cell-line specificity) or impurities. Mitigation strategies include:

- Replicating assays across multiple models (e.g., cancer vs. microbial).

- Purity verification via HPLC (e.g., Pharmacopeial Forum methods using sodium 1-octanesulfonate buffer ).

- Meta-analysis of SAR trends to identify outliers .

What safety protocols are critical when handling this compound in the laboratory?

Q. Basic

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation/contact; wash skin with soap if exposed .

- Store in airtight containers away from oxidizers. Toxicity data may be limited, so treat as a hazardous substance .

How can pharmacophore modeling enhance the design of this compound derivatives for specific targets?

Advanced

Pharmacophore features (hydrogen bond acceptors, hydrophobic regions) are mapped using tools like Schrödinger’s Phase. For instance, a study on ginger-derived compounds identified a pyrimidine-oxygen motif as critical for DENV protease inhibition . This guides substituent placement to optimize target engagement.

What purification methods are optimal for isolating this compound from complex reaction mixtures?

Q. Basic

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients.

- Recrystallization : Chloroform or propanol yields high-purity crystals .

- Distillation : For volatile byproducts, fractional distillation under reduced pressure.

How do structural modifications to the 2-methylpentyl group influence the compound’s pharmacokinetic properties?

Q. Advanced

- Lipophilicity : Longer alkyl chains (e.g., 2-methylpropyl vs. pentyl) increase logP, enhancing membrane permeability but risking hepatotoxicity .

- Metabolic stability : Substituents like fluorine reduce CYP450-mediated degradation, as seen in fluorobenzylidene analogs .

- In vivo studies : Radiolabeled analogs track bioavailability and tissue distribution .

What analytical challenges arise in quantifying this compound in biological matrices, and how can they be resolved?

Q. Advanced

- Matrix interference : Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from plasma .

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity.

- Validation : Follow ICH guidelines for linearity (R > 0.99), precision (RSD < 15%), and recovery (80–120%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。